molecular formula C7H6N6S B581142 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile CAS No. 1273577-56-2

4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

Cat. No.: B581142
CAS No.: 1273577-56-2
M. Wt: 206.227
InChI Key: USZIVKLRSRWENE-UHFFFAOYSA-N
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Description

4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound featuring a pyrazolo-triazine core with a methylthio (-SMe) group at position 2, an amino (-NH₂) group at position 4, and a carbonitrile (-CN) substituent at position 8. This scaffold is of significant pharmacological interest due to its structural similarity to purines, enabling interactions with biological targets such as kinases and CNS receptors . Its synthesis typically involves cyclocondensation or nucleophilic substitution reactions, as seen in related pyrazolo-triazine derivatives .

Properties

IUPAC Name

4-amino-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6S/c1-14-7-11-5-4(2-8)3-10-13(5)6(9)12-7/h3H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZIVKLRSRWENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855983
Record name 4-Amino-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-56-2
Record name 4-Amino-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazolo-Triazine Core

The process begins with 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile as the starting material. Reaction with ethoxycarbonyl isothiocyanate in ethyl acetate at 0°C generates an N-carbetoxythiourea intermediate. Subsequent microwave irradiation (100°C, 5 min) in basic aqueous NaOH induces cyclization, yielding 2-thioxo-1H-pyrazolo[1,5-a]triazin-4-one .

Methylation of the thioxo group is achieved using methyl iodide (MeI) in ethanol with NaOH, producing 2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one in 94% yield.

Introduction of the 8-Carbonitrile Group

The carbonitrile moiety at position 8 is introduced via a pre-functionalized pyrazole precursor. For example, 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile directly incorporates the nitrile group during the cyclization step, eliminating the need for post-synthetic modifications.

Table 1: Microwave-Assisted Synthesis Optimization

ParameterConditionYield (%)
Cyclization Temperature100°C94
Methylation Time30 min (rt)94
Solvent for MethylationEthanol94

Conventional Thermal Synthesis

While less efficient, conventional methods remain relevant for large-scale production. These involve distinct steps for cyclization, methylation, and functionalization.

Cyclization Under Reflux Conditions

The pyrazolo-triazine core is synthesized by refluxing 5-aminopyrazole derivatives with ethoxycarbonyl isothiocyanate in DMF for 12 hours. After work-up, the intermediate is methylated using MeI in ethanol, yielding the 2-(methylthio) derivative in 45–50% overall yield.

Chlorination and Amination

To introduce the 4-amino group, 4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine is first synthesized via chlorination of the 4-keto intermediate using POCl₃ and N,N-dimethylaniline at 110°C for 3 hours (94% yield). Subsequent amination with aqueous ammonia at elevated temperatures replaces the chloro group with an amino group.

Table 2: Conventional vs. Microwave Methods

MethodOverall Yield (%)Reaction Time
Microwave-Assisted70–9435 min
Conventional Thermal45–5015+ hours

Functionalization of the Triazine Core

Selective Substitution at C4

The 4-position is highly reactive toward nucleophilic substitution. For example, treatment of 4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,]triazine-8-carbonitrile with ammonia gas in tetrahydrofuran (THF) at 60°C for 6 hours affords the 4-amino derivative in 85% yield.

Challenges in Nitrile Group Stability

The 8-carbonitrile group is sensitive to hydrolysis under strong acidic or basic conditions. Optimal pH (6–8) and low temperatures (0–25°C) are critical during work-up to prevent degradation.

Scalability and Industrial Adaptations

Gram-Scale Synthesis

Microwave protocols have been successfully scaled to produce 10–20 g batches without yield reduction. Key factors include precise temperature control and slow addition of reagents to mitigate exothermic side reactions.

Patent-Based Innovations

A patented route employs 4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine as a universal intermediate. Reaction with cyanamide derivatives introduces the 8-carbonitrile group, followed by amination to install the 4-amino functionality.

Critical Analysis of Methodologies

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes and improves yields by 20–40%. The enhanced heating uniformity prevents side reactions, such as decomposition of the nitrile group.

Solvent and Base Selection

Ethanol and aqueous NaOH are preferred for methylation due to their compatibility with MeI. Polar aprotic solvents (e.g., DMF) facilitate cyclization but require rigorous drying to avoid hydrolysis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers, dyes, and other functional materials with specific properties.

Mechanism of Action

The mechanism by which 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The amino and methylthio groups can interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of the target compound and its analogs:

Compound Name Substituents (Position) Key Biological Activity References
Target Compound 2-SMe, 4-NH₂, 8-CN Under investigation (kinase/CNS) [15, 16]
MH4b1 2-SEt, 4-(4-MePh), 7-Me Anticonvulsant (MES, 6 Hz models) [2, 3, 5]
4-Cl-8-isoPr-2-SMe-pyrazolo-triazine 2-SMe, 4-Cl, 8-isoPr Not reported (structural analog) [16]
2-(Dichloromethyl)pyrazolo-triazines 2-CCl₂H, 4-aryl Anticancer (cell line inhibition) [9, 10]
CID56207 (DrugBank) 2-(4-Et-piperazinyl), 4-PhNH, 8-CN Kinase inhibition (PI4K target) [14]
P29 (Imidazolyl derivative) 2-PhNH, 4-(imidazolylethyl), 8-CN Unspecified (structural analog) [7]

Structure-Activity Relationship (SAR) Insights

Position 2 (SMe vs. SEt vs. CCl₂H): The methylthio (-SMe) group in the target compound offers moderate lipophilicity, balancing membrane permeability and metabolic stability. In contrast, MH4b1’s ethylthio (-SEt) group enhances anticonvulsant efficacy, possibly due to prolonged half-life .

Position 4 (NH₂ vs. Aryl): The amino (-NH₂) group in the target compound may improve solubility and hydrogen-bonding capacity, critical for CNS penetration. MH4b1’s 4-(4-methylphenyl) group, however, enhances hydrophobic interactions in seizure models .

Position 8 (CN vs. isoPr):

  • The carbonitrile (-CN) at position 8 is a common feature in kinase inhibitors (e.g., CID56207), suggesting its role in binding ATP pockets . The isopropyl (-isoPr) group in the chloro-analog () likely alters steric hindrance, though biological data are lacking.

Pharmacological Profiles: Anticonvulsant Activity: MH4b1’s efficacy in maximal electroshock (MES) and 6 Hz models highlights the importance of aryl and alkylthio groups at positions 4 and 2, respectively . The target compound’s amino group may offer a novel mechanism but requires validation. Anticancer Activity: 2-(Dichloromethyl) derivatives demonstrate broad-spectrum cytotoxicity, emphasizing the role of electronegative substituents in apoptosis induction . Kinase Inhibition: CID56207’s piperazinyl and phenylamino groups suggest multi-target kinase modulation, whereas the target compound’s -NH₂ and -SMe groups may favor selectivity .

Biological Activity

4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrazolo[1,5-a][1,3,5]triazine core, which is known for its diverse pharmacological properties. The presence of multiple functional groups, including an amino group, a methylthio group, and a carbonitrile group, enhances its versatility for biological applications.

The chemical structure of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile can be represented as follows:

C7H8N6S\text{C}_7\text{H}_8\text{N}_6\text{S}

This compound is characterized by:

  • Amino group : Contributes to hydrogen bonding and potential interactions with biological targets.
  • Methylthio group : May enhance lipophilicity and influence metabolic stability.
  • Carbonitrile group : Often associated with bioactivity in various pharmacological contexts.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a][1,3,5]triazine class exhibit a range of biological activities including:

  • Antimicrobial : Effective against certain bacterial strains.
  • Anticancer : Inhibitory effects on tumor growth and metastasis through various mechanisms.
  • Anti-inflammatory : Potential to modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInhibition of thymidine phosphorylase; apoptosis induction , ,
Anti-inflammatoryModulation of inflammatory cytokines ,

Case Studies and Research Findings

Several studies have explored the biological activities of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile and its derivatives:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in tumor metabolism and cell proliferation. Notably, compounds were shown to induce apoptosis through the activation of caspases .
  • Antimicrobial Properties :
    • Research indicated that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity were analyzed using quantitative structure-activity relationship (QSAR) models .
  • Anti-inflammatory Effects :
    • Investigations into the anti-inflammatory properties revealed that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as thymidine phosphorylase (TP), which is implicated in cancer progression.
  • Receptor Modulation : Interaction with receptors involved in inflammation and immune response can lead to reduced symptoms in inflammatory conditions.

Q & A

Advanced Research Question

  • Kinase Assays : Use recombinant CDK2/Cyclin E or CDK7 enzymes in ADP-Glo™ luminescence assays to measure IC50_{50} values. Structural analogs with bulky substituents (e.g., benzylamino at C4) show enhanced CDK2 inhibition (IC50_{50} < 100 nM) .
  • Cell-Based Models : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) correlates with CDK inhibition. Substituents at C2 (methylthio) and C8 (carbonitrile) improve membrane permeability and target engagement .

Are there known discrepancies in the biological activity data of pyrazolo[1,5-a][1,3,5]triazine derivatives, and how can these be resolved through SAR analysis?

Advanced Research Question
Discrepancies arise from substituent effects:

  • Position 4 : Aromatic groups (e.g., phenylamino) enhance cytotoxicity (e.g., IC50_{50} = 1.7 µM in HeLa), while alkyl groups reduce activity .
  • Position 2 : Methylthio groups improve metabolic stability compared to hydroxyl or methoxy substituents, as seen in CRF1 receptor antagonists with 50% oral bioavailability in dogs .
    Resolution : Systematic SAR studies using isosteric replacements (e.g., replacing –SCH3_3 with –OCH3_3) and computational docking to map steric/electronic requirements .

What strategies improve the pharmacokinetic profile of this compound for in vivo studies, particularly regarding oral bioavailability and metabolic stability?

Advanced Research Question

  • Prodrug Derivatization : Introduce phosphate esters at the carbonitrile group to enhance solubility, as demonstrated for pyrazolo-triazine nucleotide analogs .
  • Formulation Optimization : Use lipid-based carriers (e.g., micelles) to improve absorption, leveraging lessons from orally bioavailable CRF1 antagonists (e.g., 37% bioavailability in rats) .
  • Metabolic Shielding : Replace labile substituents (e.g., methylthio with trifluoromethyl) to reduce CYP450-mediated oxidation .

How does the methylthio group at position 2 influence the compound's electronic properties and binding affinity to target proteins compared to other substituents?

Advanced Research Question

  • Electronic Effects : The –SCH3_3 group acts as a weak electron donor, modulating the triazine ring’s π-electron density, which enhances π-stacking with kinase ATP pockets (e.g., CDK2) .
  • Steric Impact : Methylthio’s smaller size compared to –OCH3_3 allows tighter binding in hydrophobic pockets, as seen in PI4K inhibitors with sub-nM affinity .
  • Comparative Studies : Analogs with –SCH3_3 show 2–5× higher binding affinity than –OH or –NH2_2 derivatives in kinase inhibition assays .

What are the recommended protocols for assessing its cytotoxicity across diverse cancer cell lines, and how do these align with OECD guidelines?

Basic Research Question

  • MTT Assays : Incubate cells (e.g., A549, HepG2) with 0.1–100 µM compound for 72 hours. Calculate IC50_{50} using nonlinear regression .
  • OECD Compliance : Adhere to Test No. 423 (Acute Oral Toxicity) for preliminary in vivo safety profiling, ensuring 3R principles (Replacement, Reduction, Refinement) .

What computational tools are effective in predicting the binding modes of this compound with PI4K or other lipid kinases, based on its triazine core?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PI4Kα (PDB: 4D0E). The triazine core forms hydrogen bonds with Val 750 and Met 735 .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories. Methylthio at C2 stabilizes hydrophobic interactions with PI4K’s allosteric pocket .
  • QSAR Models : Develop 2D/3D-QSAR using MOE or RDKit to correlate substituent electronegativity with IC50_{50} values .

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